

Physical and chemical properties of 5-chloro-2-methylbenzyl alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(5-Chloro-2-methylphenyl)methanol
Cat. No.:	B2747888

[Get Quote](#)

An In-Depth Technical Guide to 5-Chloro-2-methylbenzyl alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylbenzyl alcohol is a halogenated aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern—a chloro group at the 5-position and a methyl group at the 2-position of the benzyl alcohol core—offers distinct reactivity and makes it a valuable building block in the design of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, expected spectroscopic characteristics, and safety considerations, designed to empower researchers in pharmaceutical and material sciences. While this compound is noted for its role as a precursor, publicly available data on its specific physical properties are limited, necessitating a predictive and comparative approach based on well-characterized analogous structures.^{[1][2]}

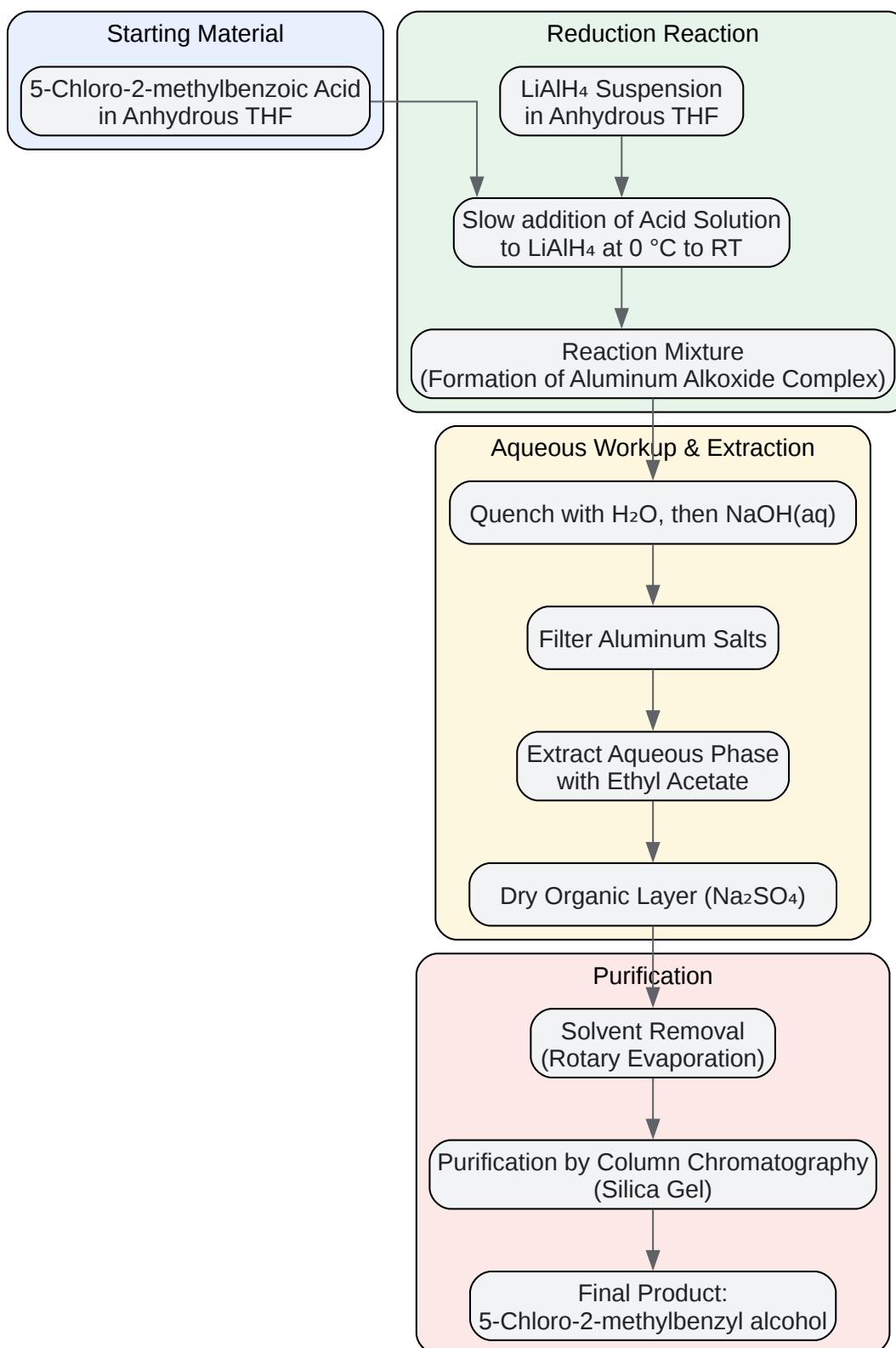
Compound Identification and Core Properties

Proper identification is critical for regulatory compliance, procurement, and experimental design.

Identifier	Value	Source
IUPAC Name	(5-Chloro-2-methylphenyl)methanol	N/A
Synonyms	5-Chloro-2-methylbenzyl alcohol, 2-methyl-5-chlorobenzyl alcohol	[1] [3]
CAS Number	58966-29-3	[1] [3]
Molecular Formula	C ₈ H ₉ ClO	[1] [3]
Molecular Weight	156.61 g/mol	[1] [3]
Canonical SMILES	CC1=C(C=C(C=C1)Cl)CO	N/A
InChI Key	CLISNAPODOSINO-UHFFFAOYSA-N	[3]

Physicochemical Properties

Experimental data for the primary physical properties of 5-chloro-2-methylbenzyl alcohol are not widely reported in scientific literature or commercial databases.[\[1\]](#) The data presented below are largely predictive or based on analogous compounds.


Property	Value	Notes
Physical State	Solid (Predicted)	Based on the properties of similar substituted benzyl alcohols.
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Density	Not available	N/A
Solubility	Expected to be soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents) and sparingly soluble in water.	This is a general characteristic of benzyl alcohols.

Synthesis and Reactivity

Recommended Synthetic Pathway: Reduction of 5-Chloro-2-methylbenzoic Acid

A reliable and high-yielding method for the synthesis of 5-chloro-2-methylbenzyl alcohol is the reduction of its corresponding carboxylic acid, 5-chloro-2-methylbenzoic acid. Strong reducing agents like lithium aluminum hydride (LiAlH_4) are highly effective for this transformation, converting the carboxylic acid directly to the primary alcohol.^{[4][5]}

The workflow for this synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 5-chloro-2-methylbenzyl alcohol.

Detailed Experimental Protocol

Objective: To synthesize 5-chloro-2-methylbenzyl alcohol via the reduction of 5-chloro-2-methylbenzoic acid using lithium aluminum hydride (LiAlH_4).

Materials:

- 5-Chloro-2-methylbenzoic acid
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Ethyl acetate
- Deionized water
- 10% Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane/Ethyl acetate solvent system

Procedure:

- **Preparation:** Under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH_4 (1.2 equivalents) in anhydrous THF is prepared in a three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer. The flask is cooled to 0 °C in an ice bath.
- **Addition of Substrate:** 5-Chloro-2-methylbenzoic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH_4 suspension via the dropping funnel. The rate of addition is controlled to maintain a gentle reaction and prevent excessive effervescence.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete reduction. The

progress can be monitored by Thin Layer Chromatography (TLC).

- **Workup (Quenching):** The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the sequential dropwise addition of water and then a 10% NaOH solution. This procedure, known as the Fieser workup, is designed to precipitate granular aluminum salts that are easily filtered.
- **Filtration and Extraction:** The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-chloro-2-methylbenzyl alcohol.

Chemical Reactivity

As a primary benzyl alcohol, 5-chloro-2-methylbenzyl alcohol is expected to undergo reactions typical of its class:

- **Oxidation:** It can be oxidized to the corresponding aldehyde (5-chloro-2-methylbenzaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid (5-chloro-2-methylbenzoic acid) with stronger agents like potassium permanganate (KMnO₄).
- **Esterification:** It will react with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions to form benzyl esters.
- **Substitution:** The hydroxyl group can be replaced by halides using reagents like SOCl₂ or PBr₃ to form the corresponding benzyl halides, which are themselves valuable synthetic intermediates.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, this section outlines the expected spectroscopic features based on the compound's structure and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (approx. δ 7.0-7.4 ppm). Due to the substitution pattern, they will likely present as a complex multiplet or as distinct doublets and a doublet of doublets.
 - Benzylic Protons (-CH₂OH, 2H): A singlet is expected around δ 4.6-4.7 ppm. This singlet may show coupling to the hydroxyl proton if not exchanged with a deuterated solvent.
 - Methyl Protons (-CH₃, 3H): A sharp singlet is anticipated in the upfield region, around δ 2.3-2.4 ppm.
 - Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 1.5-3.0 ppm.
- ^{13}C NMR:
 - Aromatic Carbons (6C): Six distinct signals are expected in the range of δ 125-140 ppm. The carbon bearing the chloro group and the carbon bearing the methyl group will have characteristic shifts.
 - Benzylic Carbon (-CH₂OH, 1C): A signal around δ 63-65 ppm is predicted.
 - Methyl Carbon (-CH₃, 1C): A signal in the upfield region, approximately δ 18-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

- O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm^{-1} , characteristic of the hydroxyl group.[\[6\]](#)

- C-H Stretch (Aromatic): Peaks appearing just above 3000 cm^{-1} .[\[6\]](#)
- C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm^{-1} ($2850\text{-}2960\text{ cm}^{-1}$), corresponding to the methyl and methylene groups.[\[6\]](#)
- C=C Stretch (Aromatic): Medium to weak absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretch: A strong band in the $1000\text{-}1250\text{ cm}^{-1}$ region, typical for a primary alcohol.
- C-Cl Stretch: A band in the fingerprint region, typically between $600\text{-}800\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would be expected to show:

- Molecular Ion (M^+): A peak at m/z 156, corresponding to the molecular weight. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should result in a characteristic $\text{M}+2$ peak at m/z 158 with about one-third the intensity of the M^+ peak.
- Key Fragments:
 - $[\text{M}-\text{H}]^+$ (m/z 155): Loss of a hydrogen atom.
 - $[\text{M}-\text{OH}]^+$ (m/z 139): Loss of the hydroxyl radical, a common fragmentation for benzyl alcohols.
 - $[\text{M}-\text{CH}_2\text{OH}]^+$ (m/z 125): Loss of the hydroxymethyl radical.
 - Tropylium-type ions: Rearrangement and fragmentation common to benzyl derivatives.

Applications in Research and Drug Development

5-Chloro-2-methylbenzyl alcohol is primarily utilized as an intermediate in multi-step organic synthesis.[\[1\]](#)[\[2\]](#) Its functional groups offer handles for further chemical modification, making it a valuable precursor for:

- Pharmaceutical Synthesis: As a building block for creating more complex active pharmaceutical ingredients (APIs). The specific substitution pattern can influence the steric

and electronic properties of the final molecule, potentially affecting its biological activity.[2]

- Agrochemicals: It serves as a precursor in the development of novel pesticides and herbicides.[2]
- Material Science: It can be incorporated into polymers or other materials where its aromatic and halogenated structure may impart specific properties like flame retardancy or altered refractive index.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-chloro-2-methylbenzyl alcohol is not readily available, general precautions for substituted benzyl alcohols should be followed. These compounds are typically classified as irritants.[7]

- General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]
 - Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
 - Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[7]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

5-Chloro-2-methylbenzyl alcohol is a valuable chemical intermediate with significant potential in various fields of chemical synthesis. While detailed experimental data on its physical properties

are scarce, its identity is well-defined, and its chemical behavior can be confidently predicted based on established principles of organic chemistry. The synthetic protocol provided herein offers a clear and reliable pathway for its preparation, enabling researchers to access this useful building block for their discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Cas 58966-29-3,(5-chloro-2-Methylphenyl)Methanol | lookchem [lookchem.com]
- 3. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS:58966-29-3, (5-氯-2-甲基苯基)甲醇-毕得医药 [bidepharm.com]
- 5. (5-氯-2-甲基苯基)甲醇 - CAS:58966-29-3 - 奔旗商城-科研物资一站式采购平台 [benqii.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lgcstandards.com [lgcstandards.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-chloro-2-methylbenzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2747888#physical-and-chemical-properties-of-5-chloro-2-methylbenzyl-alcohol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com